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Compound of Interest

Compound Name: SQ 29548

Cat. No.: B1681088 Get Quote

Introduction
SQ 29548 is a potent and highly selective antagonist of the thromboxane A2 (TXA2) receptor,

also known as the T-prostanoid (TP) receptor.[1] As a valuable tool in pharmacological

research, SQ 29548 has been instrumental in elucidating the physiological and

pathophysiological roles of TXA2 in various systems, including platelet aggregation, smooth

muscle contraction, and inflammatory responses. This technical guide provides an in-depth

overview of the chemical structure, properties, and pharmacological profile of SQ 29548,

intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties
SQ 29548, with the IUPAC name (5Z)-7-[(1S,2R,3R,4R)-3-[[2-

[(phenylamino)carbonyl]hydrazinyl]methyl]-7-oxabicyclo[2.2.1]hept-2-yl]-5-heptenoic acid, is a

complex molecule with a well-defined stereochemistry crucial for its high-affinity binding to the

TP receptor.[2]

Table 1: Chemical and Physical Properties of SQ 29548
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Property Value Reference(s)

IUPAC Name

(5Z)-7-[(1S,2R,3R,4R)-3-[[2-

[(phenylamino)carbonyl]hydraz

inyl]methyl]-7-

oxabicyclo[2.2.1]hept-2-yl]-5-

heptenoic acid

[2]

CAS Number 98672-91-4 [1]

Molecular Formula C₂₁H₂₉N₃O₄ [1]

Molecular Weight 387.5 g/mol [1]

SMILES
OC(=O)CCC/C=C\CC1C2CCC

(O2)C1CNNC(=O)Nc1ccccc1
[1]

Appearance Crystalline solid

Solubility

DMF: 0.2 mg/ml, DMSO: 5

mg/ml, Ethanol: 0.5 mg/ml,

PBS (pH 7.2): 0.25 mg/ml

[1]

Pharmacological Properties
SQ 29548 is a competitive antagonist of the TP receptor, effectively blocking the actions of its

endogenous ligand, thromboxane A2. Its high affinity and selectivity make it a powerful tool for

studying TXA2-mediated signaling.

Binding Affinity and Potency
SQ 29548 exhibits high affinity for the human recombinant TP receptor.[1] Its potency has been

demonstrated in various in vitro assays, including inhibition of platelet aggregation and smooth

muscle contraction.

Table 2: In Vitro Pharmacological Data for SQ 29548
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Parameter Species/System Value Reference(s)

Ki
Human recombinant

TP receptor
4.1 nM [1]

IC₅₀

U-46619-induced

washed human

platelet aggregation

0.06 µM [1]

Kₑ

U-46619-induced

contraction of rat

tracheal smooth

muscle

0.5 - 1.7 nM [1]

Kₑ

U-46619-induced

contraction of guinea

pig tracheal smooth

muscle

0.5 - 1.7 nM [1]

Kₑ

U-46619-induced

contraction of rat

arterial smooth

muscle

0.5 - 1.7 nM [1]

Kₑ

U-46619-induced

contraction of guinea

pig arterial smooth

muscle

0.5 - 1.7 nM [1]

Kₑ

U-46619-induced

contraction of rat

venous smooth

muscle

0.5 - 1.7 nM [1]

Kₑ

U-46619-induced

contraction of guinea

pig venous smooth

muscle

0.5 - 1.7 nM [1]

Pharmacokinetics
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Detailed pharmacokinetic parameters for SQ 29548, such as half-life, bioavailability, and

clearance, are not readily available in the published literature. In vivo studies have utilized

intravenous administration, often as a bolus followed by continuous infusion, to maintain

effective plasma concentrations. For instance, in canine studies, a loading dose of 0.2 mg/kg

was followed by a continuous infusion of 0.2 mg/kg/h.[3][4] Similarly, studies in rabbits have

employed doses ranging from 0.2 to 2 mg/kg.[5] The lack of comprehensive pharmacokinetic

data highlights an area for future research to better understand the absorption, distribution,

metabolism, and excretion of this compound.

Mechanism of Action: Thromboxane A2 Receptor
Signaling
SQ 29548 exerts its pharmacological effects by competitively inhibiting the binding of

thromboxane A2 to its G-protein coupled receptor (GPCR), the TP receptor. This receptor is

coupled to Gq/11 and G12/13 proteins, and its activation initiates a cascade of intracellular

signaling events.

The binding of an agonist like TXA2 to the TP receptor leads to the activation of phospholipase

C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol

1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular

calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

The elevation of intracellular Ca²⁺ and activation of PKC are key events that lead to the

physiological responses mediated by TXA2, such as platelet aggregation and smooth muscle

contraction. By blocking the initial binding of the agonist, SQ 29548 prevents the initiation of

this signaling cascade.
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1. Prepare Platelet Membranes
(or cells expressing TP receptor)

2. Incubate Membranes with:
- [³H]-SQ 29548 (constant concentration)
- Test Compound (varying concentrations)

3. Separate Bound and Free Radioligand
(Rapid vacuum filtration)

4. Quantify Radioactivity
(Liquid scintillation counting)

5. Data Analysis
(Calculate IC₅₀ and Ki values)

 

1. Prepare Platelet-Rich Plasma (PRP)
from whole blood

2. Pre-incubate PRP with:
- SQ 29548 (or test compound)

- Vehicle control

3. Induce Aggregation
(Add TP receptor agonist, e.g., U-46619)

4. Monitor Aggregation
(Light transmission aggregometry)

5. Data Analysis
(Determine % inhibition and IC₅₀)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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